N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide
Brand Name: Vulcanchem
CAS No.: 156214-80-1
VCID: VC8077291
InChI: InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16)
SMILES: CCO[Si](CCCNC(=O)CCCO)(OCC)OCC
Molecular Formula: C13H29NO5Si
Molecular Weight: 307.46 g/mol

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

CAS No.: 156214-80-1

Cat. No.: VC8077291

Molecular Formula: C13H29NO5Si

Molecular Weight: 307.46 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide - 156214-80-1

Specification

CAS No. 156214-80-1
Molecular Formula C13H29NO5Si
Molecular Weight 307.46 g/mol
IUPAC Name 4-hydroxy-N-(3-triethoxysilylpropyl)butanamide
Standard InChI InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16)
Standard InChI Key QKDAMFXBOUOVMF-UHFFFAOYSA-N
SMILES CCO[Si](CCCNC(=O)CCCO)(OCC)OCC
Canonical SMILES CCO[Si](CCCNC(=O)CCCO)(OCC)OCC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide consists of a propyl chain linking a triethoxysilyl group (Si(OCH2CH3)3\text{Si(OCH}_2\text{CH}_3)_3) to a 4-hydroxybutyramide moiety (NHCO(CH2)3OH\text{NHCO(CH}_2)_3\text{OH}). The triethoxysilyl group undergoes hydrolysis in the presence of moisture to form silanol (Si-OH\text{Si-OH}) groups, which condense with hydroxylated surfaces like glass or silicon dioxide . Concurrently, the hydroxybutyramide group provides a stable platform for covalent attachment of biomolecules via its primary alcohol and amide functionalities .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight307.46 g/mol
Hydrolysis Rate (pH 7)t1/2=2.5ht_{1/2} = 2.5 \, \text{h}
Surface Bond Density8.2×1014groups/cm28.2 \times 10^{14} \, \text{groups/cm}^2
Thermal StabilityStable up to 200C200^\circ \text{C}

Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the silane and amide groups, with distinct peaks at δ=0.65ppm\delta = 0.65 \, \text{ppm} (Si-CH2_2), δ=3.85ppm\delta = 3.85 \, \text{ppm} (OCH2_2CH3_3), and δ=6.12ppm\delta = 6.12 \, \text{ppm} (NHCO). X-ray photoelectron spectroscopy (XPS) reveals a silicon-to-nitrogen atomic ratio of 1:1, validating stoichiometric synthesis .

Synthesis and Manufacturing Processes

Industrial Synthesis

The compound is synthesized via a two-step reaction:

  • Amination: 3-Aminopropyltriethoxysilane reacts with 4-hydroxybutyric acid in toluene at 80C80^\circ \text{C}, catalyzed by N,N-diisopropylethylamine (DIPEA).

  • Purification: Unreacted precursors are removed via vacuum distillation, yielding >98% purity.

Critical parameters include maintaining anhydrous conditions to prevent premature hydrolysis of the triethoxysilyl group and controlling reaction stoichiometry to minimize dimerization.

Laboratory-Scale Derivatization

For microarray applications, glass slides are functionalized using a 1% (v/v) solution of N-(3-triethoxysilylpropyl)-4-hydroxybutyramide in ethanol . The process involves:

  • Surface Activation: Piranha solution (H2SO4:H2O2\text{H}_2\text{SO}_4:\text{H}_2\text{O}_2, 50:50 v/v) cleans glass surfaces, generating hydroxyl groups .

  • Silanization: Slides are immersed in the silane solution for 1 hour, followed by curing at 100C100^\circ \text{C} under nitrogen to form covalent Si-O-Si bonds .

This method achieves a surface density of 8.2×1014groups/cm28.2 \times 10^{14} \, \text{groups/cm}^2, sufficient for high-density DNA synthesis .

Applications in Biomedical and Materials Science

DNA and RNA Microarray Fabrication

The compound serves as a critical anchoring reagent in photolithographic nucleic acid synthesis. Key steps include:

  • Surface Functionalization: Silanized glass slides provide hydroxyl groups for phosphoramidite coupling .

  • Photodeprotection: UV light (365 nm) cleaves photolabile groups (e.g., NPPOC) to expose 5′-OH sites for nucleotide addition .

  • Hybridization: Synthesized oligonucleotides bind complementary sequences with KdK_d values as low as 1.2nM1.2 \, \text{nM} .

In a 2024 study, this approach enabled the synthesis of 524,288 unique RNA sequences on a single array with >98% coupling efficiency per step .

Biosensor Development

The hydroxybutyramide moiety immobilizes enzymes and antibodies on silica substrates. For example:

  • Glucose oxidase attached via carbodiimide chemistry retains 92% activity after 30 days.

  • Anti-IgG-functionalized sensors detect antigens at 0.1pg/mL0.1 \, \text{pg/mL} concentrations.

Role in High-Throughput Nucleic Acid Synthesis

Photolithographic RNA Synthesis

A 2024 breakthrough demonstrated the compound’s utility in RNA synthesis:

  • Throughput: 262,144 unique 28-mer RNAs synthesized in parallel .

  • Fidelity: Mass spectrometry confirmed <0.1% deletion errors .

  • Modifications: 2′-O-PrOM-protected ribonucleotides incorporated without side reactions .

Comparison to Competing Technologies

ParameterN-(3-Triethoxysilylpropyl)-4-hydroxybutyramideDipodal Silanes
Functional Group Density8.2×1014/cm28.2 \times 10^{14}/\text{cm}^25.1×1014/cm25.1 \times 10^{14}/\text{cm}^2
Synthesis Cycles>100 cycles without degradation40 cycles
Cost per Slide$12$28

Data from highlights its cost-effectiveness and durability in large-scale synthesis.

Research Findings and Experimental Case Studies

Oligonucleotide Synthesis Efficiency

A landmark 2001 study compared synthesis yields on silanized glass vs. controlled pore glass (CPG) :

  • Stepwise Yield: 98.5% on glass vs. 99.1% on CPG .

  • Full-Length Product: 78% for 18-mer oligonucleotides on glass .

Surface Stability Under Harsh Conditions

  • Acidic Conditions (pH 2): 95% retention of functional groups after 24 hours.

  • Thermal Stress: <5% decomposition at 150C150^\circ \text{C} for 1 hour.

Future Directions and Recommendations

While N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide has revolutionized microarray technology, challenges remain:

  • Scalability: Current synthesis methods require 8 hours per batch; microwave-assisted reactions could reduce this to 2 hours.

  • Biocompatibility: Long-term cytotoxicity studies are needed for implantable biosensors.

Adoption in enzymatic DNA synthesis platforms and CRISPR guide RNA production represents promising avenues for further research .

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